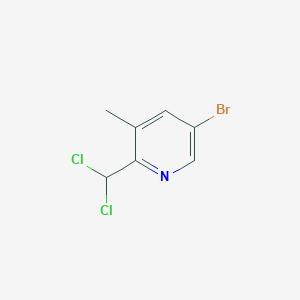
5-Bromo-2-(dichloromethyl)-3-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(dichloromethyl)-3-methylpyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and dichloromethyl groups in this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(dichloromethyl)-3-methylpyridine typically involves the bromination of 2-(dichloromethyl)-3-methylpyridine. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the temperature is maintained to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity. The use of recyclable catalysts and solvents can also make the process more environmentally friendly and cost-effective.
化学反应分析
Types of Reactions
5-Bromo-2-(dichloromethyl)-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The dichloromethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form corresponding methyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 5-substituted-2-(dichloromethyl)-3-methylpyridine derivatives.
Oxidation: Formation of 5-bromo-2-(formyl)-3-methylpyridine or 5-bromo-2-(carboxyl)-3-methylpyridine.
Reduction: Formation of 5-bromo-2-(methyl)-3-methylpyridine.
科学研究应用
5-Bromo-2-(dichloromethyl)-3-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Bromo-2-(dichloromethyl)-3-methylpyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the bromine and dichloromethyl groups can enhance its binding affinity and specificity towards molecular targets.
相似化合物的比较
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Used as an intermediate in the synthesis of SGLT2 inhibitors for diabetes therapy.
5-Bromo-2-iodopyrimidine: Utilized in selective palladium-catalyzed cross-coupling reactions.
Uniqueness
5-Bromo-2-(dichloromethyl)-3-methylpyridine is unique due to the presence of both bromine and dichloromethyl groups, which provide distinct reactivity and selectivity in chemical reactions. This makes it a versatile intermediate for various synthetic applications.
属性
分子式 |
C7H6BrCl2N |
|---|---|
分子量 |
254.94 g/mol |
IUPAC 名称 |
5-bromo-2-(dichloromethyl)-3-methylpyridine |
InChI |
InChI=1S/C7H6BrCl2N/c1-4-2-5(8)3-11-6(4)7(9)10/h2-3,7H,1H3 |
InChI 键 |
UWJVVBZJJHIACF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1C(Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


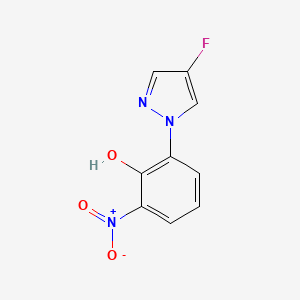

![3-[[(1-Hydroxycyclopropyl)methyl]amino]propanenitrile](/img/structure/B13699356.png)
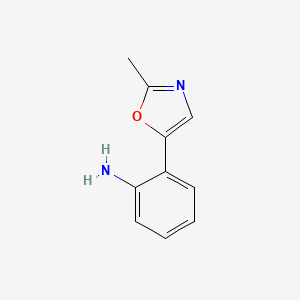
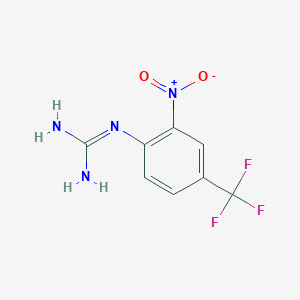
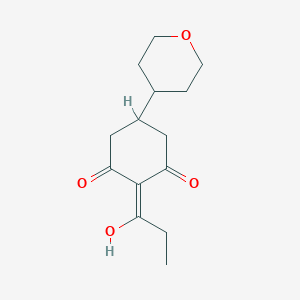
![Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester](/img/structure/B13699377.png)
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B13699382.png)
![Pyrrolo[1,2-b]pyridazine](/img/structure/B13699388.png)
![7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B13699392.png)
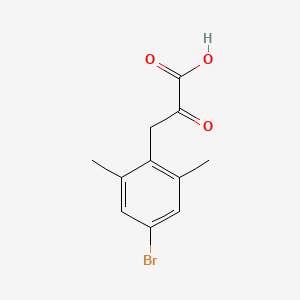
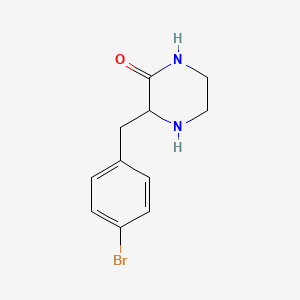
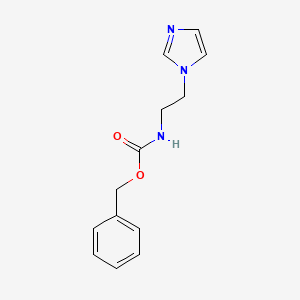
![3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13699411.png)
